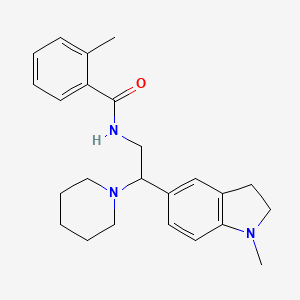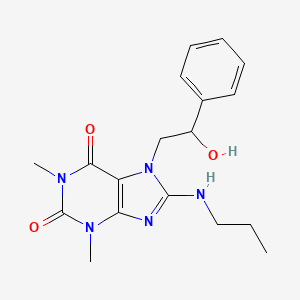
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N5O3 and its molecular weight is 357.414. The purity is usually 95%.
BenchChem offers high-quality 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Bronchodilation and Antiallergic Properties
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione, due to its structural similarity with known compounds, might share properties beneficial in treating respiratory conditions. Research indicates that compounds like aminophylline and salbutamol, which are structurally related to purines, have been effective in treating conditions such as chronic obstructive pulmonary disease (COPD) by acting as bronchodilators. Aminophylline, for instance, works by increasing cyclic adenosine monophosphate (cAMP) via phosphodiesterase (PDE) inhibition, leading to bronchodilation and vasodilation. Similarly, salbutamol promotes bronchodilation through beta-2 receptor stimulation. These mechanisms suggest that related compounds could offer significant therapeutic benefits in respiratory therapy by mitigating symptoms through similar pathways (S. Meena, 2019).
Metabolism and Excretion in Human Health
Another aspect of scientific research applications for such compounds involves studying their metabolism and excretion in humans. The metabolism of related compounds, like 7-hydroxycitronellal, has been extensively studied to understand the potential for biomonitoring and assessing exposure levels. Research into the metabolites of these compounds, including their excretion kinetics after oral or dermal dosage, provides crucial insights into human health and safety, especially for substances used in cosmetics and hygiene products. This research aids in the development of methods suitable for evaluating general population exposure levels, thus ensuring safety and minimizing risks associated with chemical exposure (M. Stoeckelhuber et al., 2017).
Neuroprotective Potential in Neurodegenerative Diseases
Compounds with a purine structure, such as caffeine and its derivatives, have shown neuroprotective effects against neurodegenerative diseases like Parkinson's disease. These effects are primarily attributed to the antagonism of A2A adenosine receptors, which has been linked to the attenuation of dopaminergic deficits characteristic of Parkinson's disease. The role of A2A antagonists, highlighted by studies on caffeine and similar compounds, points towards the potential use of structurally related purines in developing treatments aimed at neuroprotection and mitigating the progression of neurodegenerative diseases (J. Chen et al., 2001).
properties
IUPAC Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O3/c1-4-10-19-17-20-15-14(16(25)22(3)18(26)21(15)2)23(17)11-13(24)12-8-6-5-7-9-12/h5-9,13,24H,4,10-11H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCTHPIBYLKDRER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC2=C(N1CC(C3=CC=CC=C3)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-hydroxy-2-phenylethyl)-1,3-dimethyl-8-(propylamino)-1H-purine-2,6(3H,7H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

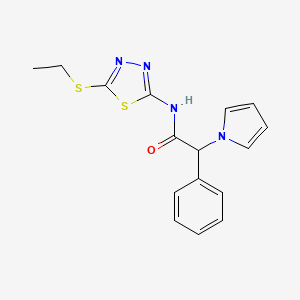

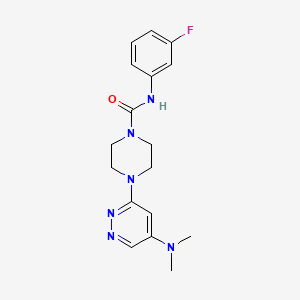
![ethyl 3-({[6-chloro-4-(2-fluorophenyl)-2-oxoquinazolin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B2772356.png)

![N-[(2-Methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-2-methylsulfanylbenzamide](/img/structure/B2772358.png)
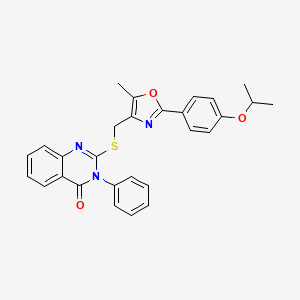

![6-Methyl-2-{[(3-phenoxypropyl)amino]methyl}quinolin-4-OL](/img/structure/B2772362.png)
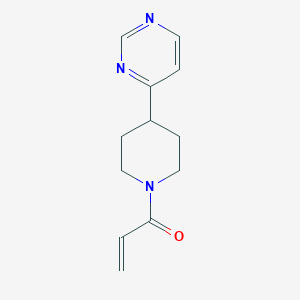
![2-(((6-(2-Methoxyphenyl)-7-oxo-3-phenethyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)methyl)isoindoline-1,3-dione](/img/structure/B2772364.png)


